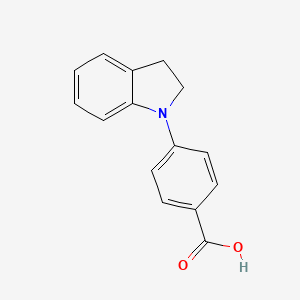4-(Indolin-1-yl)benzoic acid
CAS No.:
Cat. No.: VC15943164
Molecular Formula: C15H13NO2
Molecular Weight: 239.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H13NO2 |
|---|---|
| Molecular Weight | 239.27 g/mol |
| IUPAC Name | 4-(2,3-dihydroindol-1-yl)benzoic acid |
| Standard InChI | InChI=1S/C15H13NO2/c17-15(18)12-5-7-13(8-6-12)16-10-9-11-3-1-2-4-14(11)16/h1-8H,9-10H2,(H,17,18) |
| Standard InChI Key | XQLXFLQXFCDKAU-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(C2=CC=CC=C21)C3=CC=C(C=C3)C(=O)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure consists of a benzoic acid group linked to a partially saturated indoline ring system. Indoline, a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring, confers unique electronic properties due to its blend of aromatic and non-aromatic regions. The nitrogen atom at position 1 of the indoline facilitates hydrogen bonding and coordination chemistry, while the carboxylic acid group enables salt formation and conjugation reactions .
Physicochemical Properties
Key physicochemical parameters are summarized below:
The absence of reported melting/boiling points underscores the need for further experimental characterization. Comparative analysis with 4-(1H-indol-1-yl)benzoic acid (logP 3.1, pKa 4.5) suggests moderate lipophilicity and acidity, suitable for drug delivery systems .
Synthetic Methodologies
Direct Arylation Approaches
The most feasible route involves palladium-catalyzed coupling between indoline and 4-halobenzoic acids. A protocol adapted from Anitha et al. for analogous systems employs:
-
Reactants: 4-Iodobenzoic acid (1.0 equiv), indoline (1.2 equiv)
-
Catalyst: PdCl₂(PPh₃)₂ (0.75 mol%)
-
Base: KOH (2.0 equiv)
-
Solvent: DMSO, 110°C, 10 hours
This method achieves yields >90% for related N-arylations, though exact data for 4-(indolin-1-yl)benzoic acid remain unpublished .
Mechanistic Insights
The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by ligand exchange with indoline’s nitrogen lone pair. Reductive elimination forms the C–N bond, regenerating the catalyst. DMSO acts as both solvent and mild oxidant, stabilizing Pd intermediates .
Alternative Pathways
-
Ullmann Coupling: Copper-mediated coupling under high temperatures (150–200°C), though lower yielding (50–70%) .
-
Buchwald-Hartwig Amination: Requires specialized phosphine ligands (e.g., Xantphos) but offers superior selectivity .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Predicted shifts based on analogous compounds :
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 12.8 (s, 1H, COOH)
-
δ 7.9–7.2 (m, 8H, aromatic)
-
δ 3.6–3.2 (m, 4H, indoline CH₂)
-
-
¹³C NMR:
-
δ 167.5 (COOH)
-
δ 140.1–115.3 (aromatic C)
-
δ 50.2–45.8 (indoline CH₂)
-
Mass Spectrometry
Electrospray ionization (ESI-MS) should display [M+H]⁺ at m/z 240.1 and [M−H]⁻ at m/z 238.1, consistent with the molecular formula .
Future Research Directions
-
Pharmacokinetic Studies: ADMET profiling to assess oral bioavailability and metabolic stability.
-
Crystallography: Single-crystal X-ray diffraction to resolve conformation and intermolecular interactions.
-
Structure-Activity Relationships (SAR): Systematic modification of indoline substituents to optimize bioactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume